Product packaging for 2-Amino-3'-methylbiphenyl hydrochloride(Cat. No.:CAS No. 139769-13-4)

2-Amino-3'-methylbiphenyl hydrochloride

Cat. No.: B2380893
CAS No.: 139769-13-4
M. Wt: 219.71
InChI Key: JGUMTRBKXJUBAR-UHFFFAOYSA-N
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Description

Contextualizing Substituted Biphenyls as Versatile Molecular Platforms

Substituted biphenyls are organic compounds composed of two phenyl rings linked by a single carbon-carbon bond, with additional functional groups attached to the rings. ontosight.ai This structural motif is a cornerstone in organic chemistry, serving as a critical intermediate for a wide range of more complex molecules. arabjchem.org The versatility of the biphenyl (B1667301) platform stems from the ability to introduce a variety of substituents, which can profoundly influence the molecule's physical, chemical, and biological characteristics. ontosight.aiarabjchem.org

These derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.airesearchgate.net Consequently, the biphenyl core is found in numerous pharmaceutical agents. researchgate.net Beyond medicinal chemistry, substituted biphenyls are employed as precursors for the synthesis of polycyclic aromatic compounds and heteroaromatic systems. arabjchem.org A particularly fascinating aspect of certain substituted biphenyls is the phenomenon of atropisomerism. When bulky substituents are placed at the ortho positions of the phenyl rings, rotation around the central bond is hindered, leading to stable, non-superimposable mirror-image isomers. slideshare.net These chiral biphenyls have found significant application as ligands in asymmetric synthesis, a field dedicated to creating chiral molecules with high enantiomeric purity. slideshare.net

The Distinctive Role of Aminobiphenyl Scaffolds in Synthetic Endeavors

The introduction of an amino (-NH2) group to the biphenyl framework creates an aminobiphenyl scaffold, a class of compounds with heightened significance in synthetic chemistry. The amino group is a versatile functional handle, enabling a plethora of chemical transformations. It can be readily acylated, alkylated, or diazotized, providing access to a diverse array of derivative compounds. orientjchem.org

Aminobiphenyls are recognized as crucial building blocks for the pharmaceutical and agrochemical industries. researchgate.net For instance, specific aminobiphenyl derivatives serve as key intermediates in the synthesis of modern fungicides. google.com The inherent biological activity of the aminobiphenyl structure itself is also a subject of intense research. A notable area of investigation has been the design of 4-aminobiphenyl (B23562) derivatives that are non-mutagenic, a critical consideration in the development of safe and effective drugs. nih.gov The synthesis of these scaffolds is an active area of research, with various methodologies developed for their efficient preparation. orientjchem.orgresearchgate.net

Scope and Significance of Academic Inquiry into 2-Amino-3'-methylbiphenyl Hydrochloride

This compound is a specific, functionalized aminobiphenyl that serves as a valuable starting material and intermediate in chemical synthesis. scbt.comsynquestlabs.com Its academic significance is primarily derived from its role as a specialized building block rather than from extensive studies on the compound itself. The molecule's structure is defined by the placement of an amino group at the 2-position and a methyl group at the 3'-position of the biphenyl core. This precise arrangement of substituents imparts distinct steric and electronic properties that can be strategically utilized in the construction of more complex molecular architectures.

The amino group provides a reactive site for further chemical modifications, such as the formation of amides or the participation in coupling reactions, allowing chemists to elaborate the structure into larger target molecules. orientjchem.org The hydrochloride salt form of the compound generally enhances its stability and improves its handling characteristics and solubility in polar solvents, making it a convenient reagent for use in a variety of reaction conditions. While it may not be the final target in a synthetic sequence, its role as a precisely substituted intermediate is crucial for accessing specific, complex molecular designs in academic and industrial research.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 139769-13-4 scbt.comsynquestlabs.com
Molecular Formula C13H14ClN scbt.comsynquestlabs.com
Molecular Weight 219.71 g/mol scbt.com
Synonyms 3'-Methyl-[1,1'-biphenyl]-2-amine hydrochloride synquestlabs.com
MDL Number MFCD06739418 synquestlabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClN B2380893 2-Amino-3'-methylbiphenyl hydrochloride CAS No. 139769-13-4

Properties

IUPAC Name

2-(3-methylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUMTRBKXJUBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino 3 Methylbiphenyl Hydrochloride

Precursor Synthesis and Biphenyl (B1667301) Core Construction

The formation of the central biphenyl C-C bond is the critical step in the synthesis of 2-Amino-3'-methylbiphenyl hydrochloride. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, which offer a high degree of control and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of aryl-aryl bonds. wikipedia.org The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. libretexts.org For the synthesis of 2-Amino-3'-methylbiphenyl, this would typically involve the coupling of a 2-substituted aniline (B41778) derivative with a 3-methylphenylboronic acid derivative, or vice versa. A common strategy involves the use of an unprotected ortho-bromoaniline, which can be directly coupled with the appropriate boronic ester. nih.gov

The choice of coupling partners is crucial for a successful Suzuki-Miyaura reaction. In the context of synthesizing 2-Amino-3'-methylbiphenyl, two primary pathways are viable:

Route A: Coupling of a 2-haloaniline (e.g., 2-bromoaniline) with 3-methylphenylboronic acid.

Route B: Coupling of a 3-methylphenyl halide with a 2-aminophenylboronic acid derivative.

While both routes are feasible, the commercial availability and stability of the starting materials often favor Route A. 3-Methylphenylboronic acid is a readily available reagent. The use of unprotected 2-bromoaniline is also possible, though challenges can arise from catalyst inhibition by the free amino group. nih.gov

Organotin reagents, utilized in the Stille coupling, offer an alternative to boronic acids. organic-chemistry.org These reagents are known for their stability to air and moisture. organic-chemistry.org The synthesis could proceed by coupling an organostannane, such as 2-(tributylstannyl)aniline, with a 3-halotoluene. However, a significant drawback of the Stille reaction is the high toxicity of the organotin compounds. organic-chemistry.org

Coupling Partner 1Coupling Partner 2Reaction TypeKey AdvantagesKey Disadvantages
2-Bromoaniline3-Methylphenylboronic acidSuzuki-MiyauraMild reaction conditions, commercial availability of reagents. wikipedia.orgnih.govPotential for catalyst inhibition by the free amine. nih.gov
2-Aminophenylboronic acid3-HalotolueneSuzuki-MiyauraCan be effective if the boronic acid is stable and accessible.2-Aminophenylboronic acids can be prone to decomposition.
2-(Tributylstannyl)aniline3-HalotolueneStilleHigh functional group tolerance, stability of organostannanes. organic-chemistry.orgHigh toxicity of organotin reagents. organic-chemistry.org

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligand coordinated to the palladium center. The ligand influences the catalyst's stability, activity, and selectivity. For the coupling of substrates with ortho-substituents, such as in the synthesis of 2-Amino-3'-methylbiphenyl, sterically hindered phosphine (B1218219) ligands are often employed. nih.gov

Buchwald and co-workers have developed a range of dialkylbiaryl phosphine ligands that are highly effective for Suzuki-Miyaura and other cross-coupling reactions. nih.gov Ligands such as SPhos and XPhos have been shown to promote the coupling of sterically hindered and electronically challenging substrates. nih.gov For the coupling of unprotected ortho-bromoanilines, specific catalyst systems like CataXCium A Pd G3 have been identified as uniquely effective. nih.gov

The optimization of reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), base (e.g., K₂CO₃, K₃PO₄), and solvent (e.g., toluene, dioxane, THF), is critical to achieving high yields and minimizing side reactions. wikipedia.orgresearchgate.net

Catalyst SystemLigand TypeSubstrate ExampleConditionsYieldReference
Pd(dppf)Cl₂Dppf2-Bromoaniline and Benzyl boronic esterK₂CO₃, 10:1 Dioxane/H₂O, 90 °CLow nih.gov
CataXCium A Pd G3Buchwald-type phosphine2-Bromoaniline and various boronic estersK₃PO₄, THF/H₂O, 80 °CGood to Excellent nih.gov
Pd(OAc)₂ / SPhosDialkylbiaryl phosphineOrtho-substituted aryl halidesVariesHigh nih.gov

Alternative Carbon-Carbon Bond Forming Reactions (e.g., Negishi, Stille)

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are also valuable for constructing the biphenyl core.

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron compounds. organic-chemistry.org This increased reactivity can be advantageous for coupling challenging substrates. chem-station.com A potential route to 2-Amino-3'-methylbiphenyl could involve the coupling of an organozinc derivative of aniline with a 3-halotoluene. rsc.org

The Stille coupling , as mentioned previously, employs organotin reagents. organic-chemistry.org While effective, the toxicity of the tin compounds is a significant consideration. organic-chemistry.org

Denitrative Coupling Approaches for Biphenyl Formation

A more recent and innovative approach involves the use of nitroarenes as coupling partners in a process known as denitrative coupling. elsevierpure.com This method offers the advantage of using readily available and often inexpensive nitroaromatic compounds as starting materials, avoiding the need for pre-functionalization to halides or organometallic reagents. elsevierpure.comnih.gov

In this strategy, a nitroarene can serve as an electrophile, with the nitro group acting as a leaving group. nih.gov The synthesis of 2-Amino-3'-methylbiphenyl could potentially be achieved by coupling a nitroarene with an appropriate organometallic reagent. Alternatively, some methods allow for the in-situ reduction of a nitro group to an amine, which can then participate in a Buchwald-Hartwig-type amination with another nitroarene. nih.gov This dual role of nitroarenes as both electrophiles and arylamine surrogates presents a highly step-economical approach. nih.gov

Installation and Functionalization of Amino and Methyl Groups

The successful synthesis of this compound relies not only on the construction of the biphenyl core but also on the strategic placement of the amino and methyl groups. These functionalities can be introduced either through the use of pre-functionalized starting materials or by functionalizing the biphenyl core after its formation.

A common and efficient strategy is to construct the biphenyl skeleton from precursors that already contain the required substituents. For instance, the Suzuki-Miyaura coupling of 2-bromoaniline with 3-methylphenylboronic acid directly yields the 2-amino-3'-methylbiphenyl core. nih.gov

An alternative approach involves the synthesis of a substituted biphenyl, followed by the introduction of the amino group. A well-established method for this is the reduction of a nitro group. For example, 2-nitro-3'-methylbiphenyl can be synthesized via a Suzuki coupling of 1-halo-2-nitrobenzene with 3-methylphenylboronic acid. researchgate.net The subsequent reduction of the nitro group to an amine can be achieved using various reagents, such as trichlorosilane, or through catalytic hydrogenation (e.g., H₂/Pd-C). beilstein-journals.org

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent. evitachem.compatsnap.com This process not only improves the compound's water solubility but also enhances its stability and shelf-life. wikipedia.org

Regioselective Amination Strategies

Strategies for regioselective amination often involve two main approaches:

Pre-functionalization: A common and reliable method is to perform the key biphenyl-forming reaction using a starting material that already contains the amino group or a precursor, such as a nitro group, at the desired position. For instance, a Suzuki-Miyaura cross-coupling reaction can be performed between a 2-haloaniline or 2-halonitrobenzene derivative and a corresponding boronic acid. The nitro group can be subsequently reduced to the target amine.

Directed C-H Amination: More advanced methods focus on the direct amination of a C-H bond, guided by a directing group. While challenging, this approach is of great interest for its atom economy. Research demonstrates that noncovalent interactions can be utilized to control positional selectivity in radical amination reactions, providing a potential pathway to valuable ortho-phenylenediamines. nih.govacs.org The choice of the aminating agent and catalyst is crucial, though in some proposed mechanisms, the regioselectivity is not affected by the specific aminating agent used. cam.ac.uk

Introduction of Methyl Substituents

The 3'-methylbiphenyl core is typically constructed using palladium-catalyzed cross-coupling reactions, which are indispensable for forming C-C bonds between aryl moieties. rsc.org The Suzuki-Miyaura reaction is a widely used and versatile method for this purpose. rsc.org

In a typical synthesis for 2-Amino-3'-methylbiphenyl, the reaction would involve coupling an ortho-substituted aminophenyl derivative with a meta-methylated phenyl derivative. For example, 2-bromoaniline can be reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base.

Key cross-coupling reactions for biaryl synthesis include:

Suzuki-Miyaura Coupling: Reaction of an aryl halide with an arylboronic acid. rsc.org

Kumada Coupling: Reaction of a Grignard reagent with an organic halide. rsc.org

Negishi Coupling: Reaction of an organozinc compound with an organic halide. rsc.org

The selection of the specific coupling partners is crucial for the success of the reaction. The table below illustrates potential reactant pairings for the synthesis of the 2-amino-3'-methylbiphenyl scaffold using the Suzuki-Miyaura reaction.

Aryl Halide Partner (Pre-functionalized)Boronic Acid PartnerResulting Scaffold
2-Bromoaniline3-Methylphenylboronic acid2-Amino-3'-methylbiphenyl
1-Bromo-2-nitrobenzene3-Methylphenylboronic acid2-Nitro-3'-methylbiphenyl (requires subsequent reduction)

Hofmann Degradation and Related Conversions

The Hofmann rearrangement, also known as Hofmann degradation, offers an alternative pathway for introducing the 2-amino group. wikipedia.orgkhanacademy.org This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistnotes.com

The synthetic sequence would begin with 3'-methylbiphenyl-2-carboxylic acid. This precursor would first be converted to its corresponding primary amide, 3'-methylbiphenyl-2-carboxamide. The amide is then treated with bromine and a strong base, such as sodium hydroxide. byjus.com This treatment forms sodium hypobromite in situ, which facilitates the rearrangement of the amide to an intermediate isocyanate. wikipedia.orgbyjus.com This isocyanate is subsequently hydrolyzed in the aqueous solution to yield the final product, 2-amino-3'-methylbiphenyl, with the release of carbon dioxide. wikipedia.org

While effective, the Hofmann degradation can be subject to side reactions under its drastic conditions, such as hydrolysis of the starting amide or oxidative degradation. google.com Therefore, careful control of the reaction parameters is necessary to ensure good yields and selectivity. google.com

Formation and Isolation of the Hydrochloride Salt

Amines are basic compounds that readily react with strong acids to form salts. oxfordreference.com Converting the free base of 2-amino-3'-methylbiphenyl into its hydrochloride salt is a common final step to improve its stability, handling characteristics, and water solubility. wikipedia.orgjst.go.jp Amine hydrochlorides are typically crystalline solids that are easier to purify and have a longer shelf-life than the corresponding free bases. oxfordreference.comwikipedia.org

The formation of the hydrochloride salt is generally achieved by reacting the amine with hydrogen chloride (HCl). reddit.comyoutube.com Several methods can be employed for this conversion:

Using Gaseous HCl: Dry hydrogen chloride gas can be bubbled through a solution of the amine dissolved in an anhydrous organic solvent, such as diethyl ether or toluene. researchgate.net

Using a Solution of HCl: A more common and convenient laboratory method is to add a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane, diethyl ether, or ethanol) dropwise to a solution of the amine. researchgate.netresearchgate.net

In Situ Generation of HCl: Anhydrous HCl can be generated in situ by adding acetyl chloride to anhydrous ethanol. blogspot.com

In all these methods, the resulting amine hydrochloride salt, being ionic, is typically much less soluble in nonpolar organic solvents than its free base form. youtube.com This difference in solubility causes the salt to precipitate out of the solution. researchgate.netspectroscopyonline.com The solid product can then be easily isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried.

Optimization of Reaction Parameters for Process Efficiency and Yield

Optimizing reaction parameters is a critical aspect of chemical synthesis to maximize yield, purity, and cost-effectiveness while minimizing reaction time and waste. sigmaaldrich.comnih.gov For the synthesis of this compound, key steps such as the palladium-catalyzed cross-coupling reaction are highly sensitive to changes in conditions.

Solvent Selection and Reaction Temperature Control

The choice of solvent and the control of reaction temperature are crucial for the efficiency of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. whiterose.ac.ukresearchgate.net

Solvent Selection: The solvent plays multiple roles, including dissolving reactants and catalysts, and influencing the reaction mechanism and selectivity. whiterose.ac.uk

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and acetonitrile (MeCN) are often used because they can dissolve a wide range of organic compounds and inorganic salts. whiterose.ac.uk In some cases, polar solvents have been shown to influence the selectivity of Suzuki-Miyaura couplings, potentially by stabilizing anionic transition states during the oxidative addition step. nih.gov

Ethereal and Aromatic Solvents: Less polar solvents such as tetrahydrofuran (THF), 1,4-dioxane, and toluene are also commonly employed. whiterose.ac.ukyonedalabs.com The optimal solvent can depend on the specific palladium pre-catalyst used. whiterose.ac.uk

Mixed Solvent Systems: Often, water is added to the organic solvent. yonedalabs.com This is particularly common in Suzuki reactions as it helps to dissolve the inorganic base and can activate the boronic acid species. yonedalabs.comresearchgate.net Mixtures like methanol/water have been shown to significantly promote the reaction, leading to high yields. researchgate.net

Solvent TypeExamplesGeneral Effect on Suzuki-Miyaura Coupling
Polar AproticDMF, Acetonitrile, DMSOGood solvating power; can influence selectivity. whiterose.ac.uknih.gov
EthersTHF, 1,4-DioxaneCommonly used; suitable for many catalyst systems. yonedalabs.com
AromaticsToluene, XylenesOften used, especially with certain Pd(0) catalysts. whiterose.ac.uk
Alcohols/Water MixturesEthanol/Water, Methanol/WaterCan significantly enhance reaction rates and yields by dissolving bases. researchgate.net

Reaction Temperature Control: Temperature has a significant impact on reaction rates.

Rate Acceleration: Generally, increasing the temperature accelerates the reaction, which can be beneficial for less reactive substrates like aryl chlorides. mdpi.com Many cross-coupling reactions are run at elevated temperatures, often between 80 °C and 150 °C, to achieve a reasonable reaction time. scielo.brresearchgate.net

pH Modulation in Aqueous and Mixed Solvent Systems

Controlling the pH is critical in reactions involving amines, especially in aqueous or mixed-solvent systems. The protonation state of the amino group, which is dictated by the pH of the medium, directly affects its chemical properties.

The reactivity of an amine as a nucleophile is highly pH-dependent. libretexts.org

In Acidic Conditions (Low pH): The lone pair of electrons on the nitrogen atom is protonated to form an ammonium (B1175870) salt (R-NH3+). This positively charged species is no longer nucleophilic, effectively shutting down reactions where the amine needs to act as a nucleophile. libretexts.org

In Neutral to Basic Conditions (Optimal pH): The amine exists predominantly in its neutral, free base form (R-NH2). In this state, the nitrogen's lone pair is available to participate in nucleophilic attacks. The optimal pH for reactions like imine formation, which is mechanistically related to some amination strategies, is often found to be mildly acidic (around pH 5). libretexts.org This is because some acid is required to catalyze subsequent steps (like the removal of water), but too much acid will render the initial amine reactant non-nucleophilic. libretexts.org

During the synthesis and work-up of 2-amino-3'-methylbiphenyl, pH modulation is essential for:

Reaction Control: Ensuring the amino group has the correct protonation state to participate in or be inert during a specific reaction step.

Purification and Isolation: Adjusting the pH of an aqueous solution during an extraction process allows for the separation of the basic amine product from non-basic impurities. By making the aqueous layer acidic, the amine is protonated and dissolves in the aqueous phase. Conversely, making the aqueous layer basic deprotonates the ammonium salt, allowing the free amine to be extracted into an organic solvent.

Green Chemistry Principles in the Synthesis of Aminobiphenyl Derivatives

The synthesis of aminobiphenyls, including this compound, has traditionally relied on methods that often involve hazardous solvents, stoichiometric reagents, and energy-intensive conditions. The adoption of green chemistry principles aims to mitigate these environmental and economic drawbacks. Key strategies in this endeavor include the use of alternative solvents, the development of solvent-free reaction conditions, and the employment of highly efficient catalytic systems.

One of the most promising green approaches for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium or nickel complex. nih.gov The versatility and functional group tolerance of this reaction make it highly suitable for the synthesis of complex molecules like this compound.

Recent research has focused on "greening" the Suzuki-Miyaura coupling by addressing its key components: the solvent and the catalyst.

Greener Solvents: A significant portion of the waste generated in chemical synthesis comes from volatile organic solvents (VOCs). mrforum.com Consequently, the exploration of greener alternatives is a cornerstone of sustainable synthesis. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions, including the Suzuki-Miyaura coupling. mrforum.comresearchgate.net The use of water as a solvent can simplify reaction work-up and, in some cases, enhance reaction rates and selectivity. mrforum.com Other promising green solvents include 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and is a safer alternative to traditional ethereal solvents like THF.

Solvent-Free Methodologies: An even more sustainable approach is the complete elimination of solvents. Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool for the solvent-free synthesis of various compounds. researchgate.net This technique can lead to higher yields, shorter reaction times, and reduced waste compared to conventional solution-phase synthesis. The synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls has been successfully achieved using a grindstone method, demonstrating the potential of mechanochemistry in preparing substituted biphenyls. researchgate.net

Advanced Catalytic Systems: The efficiency of the Suzuki-Miyaura coupling is heavily dependent on the catalyst. While palladium-based catalysts are highly effective, there is a growing interest in replacing them with more abundant and less toxic metals like nickel. Nickel-catalyzed Suzuki-Miyaura couplings have been shown to be effective for a range of substrates. Furthermore, the development of heterogeneous catalysts, where the catalyst is supported on a solid material, facilitates its recovery and reuse, thereby reducing waste and cost.

To quantify the "greenness" of a synthetic route, several metrics have been developed. Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. A higher atom economy signifies a more efficient and less wasteful process. Another important metric is the E-factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.

The following table provides a comparative overview of different synthetic approaches for aminobiphenyl derivatives, highlighting the advantages of green methodologies. While specific data for this compound is limited, the presented findings for related compounds illustrate the potential of these greener routes.

Methodology Catalyst Solvent Reaction Time Yield (%) Key Green Advantages
Traditional Suzuki-Miyaura Pd(PPh₃)₄Toluene12 h~85-
Aqueous Suzuki-Miyaura Water-soluble Pd complexWater2 h>90Use of a non-toxic, non-flammable solvent; often faster reaction times. studylib.net
Mechanochemical Synthesis NaOMe (catalytic)Solvent-free2-3 min>95Elimination of solvent waste; significantly shorter reaction times; high yields. researchgate.net
Nickel-Catalyzed Coupling NiCl₂(PCy₃)₂2-MeTHF12 h~80-90Use of a more abundant and less toxic metal catalyst; employment of a bio-based solvent.

This table is a representation of typical results for the synthesis of aminobiphenyl derivatives based on available literature and is intended for comparative purposes.

The data clearly indicates that the adoption of green chemistry principles can lead to significant improvements in the synthesis of aminobiphenyl derivatives. Aqueous and solvent-free methods not only reduce the environmental impact but can also offer higher efficiency in terms of reaction time and yield. The continued development of innovative catalytic systems and the broader application of green metrics will undoubtedly pave the way for more sustainable manufacturing processes for important chemical compounds like this compound.

Chemical Reactivity, Mechanistic Studies, and Derivatization of 2 Amino 3 Methylbiphenyl Hydrochloride

Fundamental Reaction Pathways of the Amino Functionality

The primary amino group is a nucleophilic center and the site of several fundamental organic reactions. Its reactivity is central to the derivatization of the parent molecule.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. The reaction proceeds via nucleophilic substitution. While direct N-alkylation of aminobiphenyls can be challenging to control and may require forcing conditions, modern catalytic methods have improved efficiency. psu.edunih.gov For instance, iridium and ruthenium-based catalysts facilitate the N-alkylation of anilines with alcohols, presenting a greener alternative to traditional methods. nih.gov The general transformation can be represented as:

R-NH₂ + R'-X → R-NH-R' + H-X (where R = 3'-methylbiphenyl, R' = alkyl group, X = halide)

Challenges in the N-alkylation of similar aromatic amines can arise, often requiring strongly basic conditions or the use of protecting groups to achieve mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts. psu.edu

N-Acylation: The reaction of the amino group with an acylating agent, such as an acyl chloride or anhydride, yields an amide. This reaction is typically robust and high-yielding. N-acylation is significant as it converts the highly activating amino group into a moderately activating N-acyl group. ucalgary.ca This transformation is often used as a protective strategy in multi-step syntheses to prevent unwanted side reactions (like polysubstitution in electrophilic aromatic substitution) and to reduce the basicity of the nitrogen atom. ucalgary.ca A general procedure for the N-acylation of amino acids involves the use of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation. nih.gov

Reaction TypeReagent ClassProductSignificance
N-Alkylation Alkyl Halides, Alcohols (with catalyst)Secondary or Tertiary AmineIntroduces alkyl groups, modifying steric and electronic properties.
N-Acylation Acyl Chlorides, AnhydridesAmideServes as a protective group, modulates reactivity of the aromatic ring. ucalgary.ca

Primary aromatic amines like 2-Amino-3'-methylbiphenyl readily undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl). organic-chemistry.org This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻), a highly versatile intermediate due to the excellent leaving group ability of dinitrogen gas (N₂). organic-chemistry.org

The resulting diazonium salt can undergo a variety of transformations, most notably the Sandmeyer reaction. wikipedia.org This reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a range of nucleophiles. organic-chemistry.orgnih.gov This provides a powerful synthetic route to introduce substituents onto the aromatic ring that are not easily accessible through direct substitution methods. organic-chemistry.org

The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. wikipedia.org The aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst. wikipedia.org

Key Sandmeyer and Related Reactions:

Reaction NameReagentsProduct Substituent
Sandmeyer (Chlorination)NaNO₂, HCl; CuCl-Cl
Sandmeyer (Bromination)NaNO₂, HBr; CuBr-Br
Sandmeyer (Cyanation)NaNO₂, H⁺; CuCN-CN
Schiemann ReactionNaNO₂, HBF₄; heat-F
IodinationNaNO₂, H⁺; KI-I
HydroxylationNaNO₂, H⁺; H₂O, heat-OH

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic compounds. wikipedia.org In 2-Amino-3'-methylbiphenyl, the directing effects of the substituents on both rings govern the position of substitution.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. ucalgary.ca It strongly enhances the electron density of the ring to which it is attached, particularly at the positions ortho and para to itself, making them more susceptible to electrophilic attack.

Methyl Group (-CH₃): The methyl group is a less powerful, but still activating, group and is also an ortho, para-director due to hyperconjugation and inductive effects.

The high reactivity conferred by the amino group can sometimes be a drawback, leading to issues like polysubstitution. ucalgary.ca As mentioned, converting the amine to an amide (N-acylation) moderates its activating effect and increases steric hindrance at the ortho positions, often favoring the para-substituted product. ucalgary.ca The basicity of the amine can also lead to unfavorable reactions with strong Lewis acids used as catalysts in reactions like Friedel-Crafts alkylation and acylation. ucalgary.ca

Palladium-Catalyzed Transformations Involving the Biphenyl Moiety

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The biphenyl scaffold is a common motif in ligands and a substrate for these powerful transformations.

Many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, operate through a catalytic cycle fundamentally involving oxidative addition and reductive elimination steps. csbsju.eduyoutube.com

Oxidative Addition: The cycle typically begins with the oxidative addition of an aryl halide (or triflate) to a low-valent palladium(0) complex. In this step, the palladium center inserts itself into the carbon-halogen bond, increasing its oxidation state from Pd(0) to Pd(II). csbsju.eduuwindsor.ca For instance, if the amino group of 2-Amino-3'-methylbiphenyl were converted to a bromide via a Sandmeyer reaction, the resulting 2-Bromo-3'-methylbiphenyl could readily undergo oxidative addition to a Pd(0) species.

Transmetalation (for cross-coupling): The resulting arylpalladium(II) complex then undergoes transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), where the organic group is transferred to the palladium center.

Reductive Elimination: This is the final, product-forming step. The two organic groups attached to the Pd(II) center couple and are eliminated from the metal, forming a new carbon-carbon bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. csbsju.eduelsevierpure.com

The kinetics and mechanism of these steps have been studied in detail, showing that for many systems, the oxidative addition of the aryl halide is the rate-determining step of the catalytic cycle. uwindsor.caresearchgate.net

C-H activation is an evolving field that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical approach to synthesis. numberanalytics.combeilstein-journals.org In the context of the biphenyl system, palladium-catalyzed C-H activation can be directed by a functional group on the molecule.

The amino group of 2-Amino-3'-methylbiphenyl can be converted into a directing group, such as an imine or a picolinamide, to guide the palladium catalyst to a specific C-H bond, typically at the ortho position. nih.gov For example, an imine-directed palladium-catalyzed C(sp²)–H functionalization of aryl amines has been shown to enable the synthesis of complex nitrogen heterocycles. nih.gov

Investigations into Reaction Kinetics and Thermodynamics

For context, thermodynamic data for related, yet structurally distinct, compounds such as 2-methylbiphenyl (B165360) and 3,3'-dimethylbiphenyl (B1664587) have been reported. These studies, which measure properties like heat capacity and enthalpy of fusion, provide a foundational understanding of the thermal properties of substituted biphenyls. However, the presence of the amino group and its hydrochloride salt form in the target compound introduces significant electronic and steric differences, making direct extrapolation of this data unreliable.

A theoretical study on the gas-phase reaction between phenyl and amino radicals provides some mechanistic insights into the formation of aminobiphenyls. It suggests that the reaction proceeds through a barrierless addition to form an aniline (B41778) intermediate. While this offers a fundamental perspective on the reactivity of the core functional groups, it does not provide specific kinetic or thermodynamic data for the substituted and protonated form of 2-Amino-3'-methylbiphenyl hydrochloride in solution, which is more relevant for practical synthetic applications.

Advanced Spectroscopic and Structural Characterization in 2 Amino 3 Methylbiphenyl Hydrochloride Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2-Amino-3'-methylbiphenyl hydrochloride, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to achieve a complete spectral assignment and to analyze its conformational dynamics.

¹H NMR and ¹³C NMR Spectral Assignment

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The protons on the aminophenyl ring are anticipated to show distinct splitting patterns (e.g., doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. Similarly, the protons on the methyl-substituted phenyl ring will display characteristic multiplicities. The integration of these signals provides the relative number of protons in each unique environment.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms, particularly the quaternary carbons and the carbons bonded to the nitrogen and methyl groups, are diagnostic. For instance, the carbon atoms of the biphenyl (B1667301) system in a related compound, 3-methyl-1,1'-biphenyl, show chemical shifts in the range of δ 124.3 to 141.4 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 8.0115 - 150
Methyl Protons2.0 - 2.520 - 25
Amino ProtonsVariable (broad)-

Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways and Isotopic Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the study of fragmentation patterns to elucidate the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy, which allows for the determination of the elemental formula of the molecule and its fragments. nih.gov For this compound (C₁₃H₁₄ClN), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes of each element. This precise mass measurement helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

The fragmentation of aminobiphenyl derivatives in mass spectrometry often involves characteristic losses. For amino acids, common fragmentation pathways include the loss of water and carbon monoxide from the protonated molecule. nih.gov While not an amino acid, the amino group in 2-Amino-3'-methylbiphenyl could lead to specific fragmentation patterns, such as the loss of ammonia (NH₃). The cleavage of the bond between the two phenyl rings is also a likely fragmentation pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sigmaaldrich.com For the analysis of 2-Amino-3'-methylbiphenyl, the free base form would likely be more suitable for GC analysis than the hydrochloride salt. Derivatization of the amino group, for instance, by silylation, can improve the chromatographic properties and provide characteristic mass spectra. sigmaaldrich.comsci-hub.se The retention time of the compound in the GC column provides an additional parameter for identification. The mass spectrometer then records the mass spectrum of the eluting compound, allowing for its identification based on the fragmentation pattern.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations and Functional Group Identification

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups. For primary aromatic amines, N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. core.ac.uk Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C-C stretching vibrations of the aromatic rings would be found in the 1400-1600 cm⁻¹ region. scholarsresearchlibrary.com The presence of the methyl group would give rise to C-H stretching and bending vibrations. The hydrochloride salt form may influence the vibrational frequencies of the amino group due to protonation.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FT-IR. nih.govscielo.br Aromatic ring vibrations are often strong in Raman spectra. The low-frequency region of the Raman spectrum can provide information about the torsional modes between the two phenyl rings.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
N-H Stretching (Amine)3300 - 3500FT-IR, Raman
Aromatic C-H Stretching3000 - 3100FT-IR, Raman
Aliphatic C-H Stretching (Methyl)2850 - 3000FT-IR, Raman
C=C Aromatic Ring Stretching1400 - 1600FT-IR, Raman
C-N Stretching1250 - 1350FT-IR
C-H Bending700 - 900FT-IR

Note: The specific vibrational frequencies are dependent on the molecular environment and intermolecular interactions in the solid state.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the solid-state molecular architecture of this compound, revealing critical details about its conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its crystal packing.

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a goniometer and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. The geometric arrangement of these spots provides information about the crystal's unit cell dimensions and space group symmetry.

By analyzing the intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be constructed. This map allows for the precise placement of each atom in the molecule, leading to the determination of its molecular structure. For this compound, this would reveal the dihedral angle between the two phenyl rings, a key conformational feature of biphenyl derivatives.

A hypothetical data table derived from a single-crystal X-ray diffraction analysis of this compound is presented below to illustrate the type of information that would be obtained.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
Calculated Density (g/cm³)1.285
R-factor (%)4.5

This table showcases fundamental crystallographic data that would define the unit cell of the crystal. Further analysis would detail specific intermolecular contacts, such as hydrogen bond distances and angles, providing a complete picture of the solid-state architecture.

Chromatographic Techniques for Purity, Separation, and Reaction Monitoring (e.g., HPLC)

Chromatographic techniques are indispensable tools in synthetic chemistry for ensuring the purity of compounds, separating mixtures, and monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile method for the analysis of non-volatile compounds like this compound.

Purity Assessment: To determine the purity of a synthesized batch of this compound, a reversed-phase HPLC method would typically be employed. In this setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, carries the sample through a column packed with a nonpolar stationary phase (e.g., C18-silica). The separation is based on the differential partitioning of the analyte and any impurities between the mobile and stationary phases. A UV detector is commonly used for detection, as the biphenyl system possesses a strong chromophore. A pure sample would ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities, and their relative peak areas can be used to quantify the purity of the sample.

Separation: In the synthesis of this compound, side products or isomers may be formed. For instance, isomers with the methyl group at different positions on the biphenyl scaffold could be present. HPLC is an excellent technique for the separation of such closely related compounds. By optimizing the mobile phase composition, flow rate, and column temperature, a method can be developed to achieve baseline separation of the desired product from its isomers and other impurities. Preparative HPLC can then be used to isolate the pure this compound on a larger scale.

Reaction Monitoring: HPLC is also a valuable tool for monitoring the progress of the synthesis of this compound. Small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by HPLC. This allows the chemist to track the consumption of starting materials and the formation of the product over time. This real-time information is crucial for determining the optimal reaction time and for identifying the formation of any significant byproducts, enabling the adjustment of reaction conditions to maximize the yield and purity of the desired compound.

The following table provides a hypothetical example of an HPLC method that could be used for the analysis of this compound.

HPLC Parameter Hypothetical Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic acid in Water
Mobile Phase B0.1% Trifluoroacetic acid in Acetonitrile
Gradient20% to 80% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

This method would be expected to provide good resolution and peak shape for the analysis of this compound, facilitating its characterization and quality control.

Applications in Pharmaceutical and Fine Chemical Intermediate Synthesis

2-Amino-3'-methylbiphenyl Hydrochloride as a Strategic Intermediate in Drug Synthesis

The utility of this compound as a strategic intermediate stems from the reactive handles provided by the amino group and the potential for further functionalization on both phenyl rings. This structure is a key component in the synthesis of various high-value compounds.

This compound and related biphenyl (B1667301) structures are foundational for the synthesis of novel cardiotonic agents, most notably derivatives of AHU-377 (Sacubitril). biocrick.commedchemexpress.com Sacubitril is a neprilysin inhibitor that, in combination with an angiotensin receptor blocker, is used in the management of heart failure. medchemexpress.comchemicalbook.commedchemexpress.com

Sacubitril is a prodrug that is enzymatically converted in the body to its active metabolite, LBQ657. medchemexpress.comaxonmedchem.com The core of the Sacubitril molecule features a biphenyl moiety, which is essential for its biological activity. The synthesis of Sacubitril and its analogues relies on the availability of substituted biphenyl intermediates. 2-Aminobiphenyl (B1664054) derivatives provide the necessary scaffold upon which the rest of the molecule's pharmacophore can be constructed. The amino group can be functionalized to introduce the side chain responsible for interacting with the neprilysin enzyme, while the methyl group on the second ring can influence the molecule's conformation and metabolic stability.

Table 1: Key Compounds in Neprilysin Inhibition

Compound Role Mechanism of Action
AHU-377 (Sacubitril) Prodrug Converted to active metabolite LBQ657. medchemexpress.commedchemexpress.com
LBQ657 Active Metabolite Inhibits neprilysin, preventing the breakdown of natriuretic peptides. axonmedchem.com

| LCZ696 | Combination Drug | A co-crystal of Sacubitril and Valsartan, used for heart failure. medchemexpress.comchemicalbook.com |

The class of drugs known as "sartans" are angiotensin II receptor blockers (ARBs) widely prescribed for hypertension and other cardiovascular conditions. europa.eunih.gov A significant number of these drugs, including valsartan, losartan, and candesartan, are characterized by a biphenyl core structure. europa.eunih.gov This biphenyl scaffold correctly positions the acidic group (often a tetrazole or carboxylic acid) and other substituents to effectively block the AT1 receptor. nih.govnih.gov

This compound is a valuable building block in the synthesis of these complex molecules. The Suzuki coupling reaction is a common method for creating the central biphenyl bond in sartan synthesis. However, starting with a pre-formed, functionalized biphenyl intermediate like 2-amino-3'-methylbiphenyl can streamline the synthetic route. The amino group serves as a key attachment point for building the rest of the sartan molecule, while the methyl group can be used to modulate the compound's physicochemical properties, such as lipophilicity and receptor binding affinity.

The utility of 2-aminobiphenyl derivatives extends beyond cardiovascular drugs. These compounds are versatile intermediates for a wide range of other bioactive molecules in pharmaceuticals and agrochemicals. google.com The specific substitution pattern of 2-amino-3'-methylbiphenyl allows for the creation of diverse molecular architectures.

Recent research has identified 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of PKMYT1, a protein kinase that represents a therapeutic target for certain types of breast cancer. nih.gov In this context, the 2-amino-biphenyl scaffold is essential for orienting the functional groups that interact with key residues in the kinase's active site. nih.gov Furthermore, various substituted 2-aminobiphenyls are precursors for fungicides, demonstrating their importance in agricultural chemistry. google.com

Table 2: Diverse Applications of 2-Aminobiphenyl Derivatives

Derivative Class Application Area Example Use
2-Amino-[1,1'-biphenyl]-3-carboxamides Oncology Selective PKMYT1 inhibitors for cancer therapy. nih.gov
2-Amino-4'-chlorobiphenyl Agrochemicals Intermediate for the fungicide Boscalid. google.com
2-Amino-3',4',5'-trifluoro-biphenyl Agrochemicals Intermediate for pyrazole amide series fungicides (Xemium). google.com

Structure-Activity Relationship (SAR) Studies Enabled by 2-Amino-3'-methylbiphenyl Derivatives

Structure-activity relationship (SAR) studies are fundamental to modern drug discovery, providing insights into how a molecule's chemical structure relates to its biological activity. mdpi.commdpi.com The 2-amino-3'-methylbiphenyl scaffold is an excellent platform for conducting such studies, allowing for systematic modifications to probe interactions with biological targets.

The 2-amino-3'-methylbiphenyl core offers multiple points for chemical modification. The amino group can be acylated, alkylated, or converted into other functional groups, while the aromatic rings can undergo electrophilic substitution or cross-coupling reactions to introduce a wide variety of substituents. This flexibility allows medicinal chemists to systematically alter the molecule's properties, including:

Steric and Electronic Properties : Adding or modifying substituents on the phenyl rings can alter the molecule's size, shape, and electron distribution, which are critical for receptor binding. mdpi.com

Hydrophobicity and Lipophilicity : Adjusting the number and type of substituents can fine-tune the compound's solubility and ability to cross cell membranes.

Hydrogen Bonding Capacity : Introducing or modifying groups capable of acting as hydrogen bond donors or acceptors can enhance binding affinity and specificity to a target protein. mdpi.com

For example, in the development of FimH antagonists, modifications to the biaryl ring of mannoside derivatives were explored to improve pharmacokinetic properties. nih.gov Introducing substituents ortho to the glycosidic bond led to significant enhancements in potency, which was rationalized by increased hydrophobic interactions within the FimH binding site. nih.gov Similarly, SAR studies on 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as PKMYT1 inhibitors revealed that specific interactions with residues Asp251 and Tyr121 were crucial for enhancing potency and selectivity. nih.gov

The design of ligands that bind with high affinity and selectivity to a specific biological receptor is a primary goal of drug development. The biphenyl scaffold present in this compound provides a semi-rigid backbone that can be used to orient functional groups in a precise three-dimensional arrangement to match the topology of a receptor's binding pocket.

Key design principles enabled by this scaffold include:

Pharmacophore Scaffolding : The biphenyl unit acts as a stable framework to hold key interacting groups (the pharmacophore) at the optimal distance and orientation for receptor engagement.

Vectorial Functionalization : The amino and methyl groups, along with other positions on the rings, serve as vectors for adding functionality. This allows for the exploration of the chemical space around the core structure to identify optimal interactions with the target.

Subtype Selectivity : For receptors that exist in multiple subtypes (e.g., NMDA receptors), subtle modifications to the ligand structure can exploit small differences in the binding sites to achieve selectivity. frontiersin.orgnih.gov By systematically modifying the 2-amino-3'-methylbiphenyl core, it is possible to develop ligands that preferentially bind to one receptor subtype over others, potentially reducing off-target effects.

Multi-Receptor Targeting : In some therapeutic areas, it is advantageous to design a single molecule that can interact with multiple targets. nih.gov The biphenyl scaffold can be functionalized with different pharmacophores, each designed to interact with a distinct receptor, creating multi-target ligands. nih.gov

This compound: A Key Building Block in Chemical Synthesis

Chemical Identity: this compound, with the Chemical Abstracts Service (CAS) registry number 139769-13-4, is a biphenyl derivative. Its chemical formula is C13H14ClN, and it has a molecular weight of 219.71 g/mol . The compound is also known by its synonym, 3'-Methyl-[1,1'-biphenyl]-2-amine hydrochloride.

While specific documented applications of this compound as a direct pharmaceutical or fine chemical intermediate are not extensively reported in publicly available literature, its structural motif as a substituted aminobiphenyl suggests its potential as a valuable building block in organic synthesis. Biphenyl scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.

Development of Diverse Biphenyl-Containing Scaffolds in Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of diverse biphenyl-containing scaffolds is a cornerstone of many medicinal chemistry programs.

The general synthetic utility of aminobiphenyls involves their use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further diversity into the biphenyl core. The amino group can serve as a handle for further functionalization, allowing for the construction of more complex molecular architectures.

Although direct research detailing the use of this compound is limited, the broader class of aminobiphenyls is utilized in the following ways:

Precursors for Heterocyclic Synthesis: The amino group can be a key functional group for the construction of fused heterocyclic systems, which are prevalent in many pharmaceutical agents.

Ligands for Catalysis: Modified biphenylamines are known to act as ligands in various transition-metal-catalyzed reactions, which are fundamental to modern pharmaceutical synthesis.

Building Blocks for Bioactive Molecules: The core structure of this compound can be incorporated into larger molecules to modulate their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

Catalytic Applications and Ligand Development from Biphenyl Amine Scaffolds

Design and Synthesis of Biphenyl-Based Phosphine (B1218219) Ligands for Transition Metal Catalysis

The design of biphenyl-based phosphine ligands is a cornerstone of modern homogeneous catalysis. These ligands are prized for their ability to enhance the efficacy of transition metal catalysts, particularly palladium, rhodium, and ruthenium, in a wide range of chemical reactions. sigmaaldrich.comrsc.org The synthesis often begins with a biphenyl (B1667301) amine precursor, which undergoes functionalization to introduce phosphine groups. acs.org The structural rigidity and steric bulk of the biphenyl framework are critical design elements that influence the stability and reactivity of the resulting metal complexes. nih.gov

Key synthetic strategies involve aryl-aryl coupling reactions to construct the biphenyl backbone, followed by the introduction of phosphine moieties. acs.orgnih.gov For instance, a one-pot process utilizing arylmagnesium reagents and benzyne, prepared in situ, has been developed for the efficient synthesis of various functionalized biphenyl-based phosphine ligands. acs.org This modularity in synthesis allows for the creation of a "toolbox" of ligands, each tailored for specific catalytic applications. sigmaaldrich.com

A significant application of biphenyl-based phosphine ligands is in the field of asymmetric catalysis, where the goal is to synthesize a single enantiomer of a chiral molecule. researchgate.net Axially chiral biphenyl diphosphine ligands, such as BINAP and its derivatives, are particularly effective due to their C2-symmetric structure, which creates a well-defined chiral environment around the metal center. nih.govpnas.org This structural feature is decisive for achieving high levels of chiral induction in reactions like asymmetric hydrogenation. pnas.org

Asymmetric hydrogenation, a process that uses molecular hydrogen to reduce prochiral double bonds, is one of the most efficient methods for creating chiral compounds. pnas.org Rhodium and Ruthenium complexes bearing chiral biphenyl diphosphine ligands have demonstrated remarkable efficiency and enantioselectivity in the hydrogenation of various substrates, including α- and β-ketoesters, enamides, and itaconic acids. sigmaaldrich.comnih.gov

The synthesis of these enantiomerically pure ligands can be challenging, often requiring tedious resolution steps. nih.gov To overcome this, atroposelective methodologies have been developed. For example, a highly diastereoselective synthesis of a chiral biphenyl diphosphine ligand was achieved through asymmetric intramolecular Ullmann coupling, which avoids the need for resolution. nih.gov The performance of these ligands is highly dependent on their stereoelectronic properties, which can be tuned by modifying the substituents on the biphenyl backbone. pnas.org

Table 1: Performance of Chiral Biphenyl-Based Ligands in Asymmetric Hydrogenation This table presents a selection of research findings on the effectiveness of different chiral ligands in the asymmetric hydrogenation of various substrates.

LigandSubstrateCatalyst SystemEnantiomeric Excess (ee %)Reference
Bridged C2-symmetric biphenyl phosphineβ-(Acylamino)acrylatesRu(II) complexExcellent nih.gov
SYNPHOSHydroxyacetoneRu(II) complex92-99% pnas.org
DIFLUORPHOSChlorinated KetoneRu(II) complex97% pnas.org
MeO-BIPHEPDimethyl itaconateRu(II) complex90% pnas.org
TangPhosα-Dehydroamino acidsRhodium complexHighly efficient sigmaaldrich.com

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group represents a major advancement in cross-coupling catalysis. sigmaaldrich.comnih.gov These ligands, often referred to as Buchwald ligands, are characterized by a biphenyl backbone with a phosphine group (such as dicyclohexylphosphine (B1630591) or di-tert-butylphosphine) at the 2-position and often bulky substituents on the second aryl ring. sigmaaldrich.comsigmaaldrich.com

This specific design addresses key challenges in palladium-catalyzed cross-coupling. The steric bulk of the ligand promotes the formation of a monoligated, highly reactive L1Pd(0) complex, which is believed to be the active catalytic species. nih.govnih.gov This active species facilitates the oxidative addition of challenging substrates like aryl chlorides, even under mild conditions. nih.gov The strong electron-donating nature of the dialkylphosphino group also enhances the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

Buchwald ligands and their derivatives, such as XPhos, SPhos, and RuPhos, have proven to be exceptionally versatile and effective for a wide range of C-C, C-N, and C-O bond-forming reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and etherification reactions. sigmaaldrich.comacs.org To improve handling and stability, palladium precatalysts incorporating these ligands have been developed. These precatalysts, often based on a 2-aminobiphenyl (B1664054) palladacycle, provide a stable source of the active LPd(0) catalyst upon activation. acs.orgpsu.edu

Role of 2-Amino-3'-methylbiphenyl Derivatives in Cross-Coupling Catalysis

Derivatives of 2-aminobiphenyl, including 2-Amino-3'-methylbiphenyl, are critical starting materials and structural motifs for ligands used in cross-coupling catalysis. The amino group serves as a versatile anchor for synthesizing a wide array of phosphine ligands, most notably the Buchwald-type ligands. sigmaaldrich.comacs.org The substitution pattern on the biphenyl rings, such as the methyl group at the 3'-position, allows for the fine-tuning of the steric and electronic environment of the resulting ligand, which in turn influences the catalytic activity. acs.org

These ligands are instrumental in palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov For example, ligands derived from 2-aminobiphenyls are highly effective in Suzuki-Miyaura cross-coupling, a reaction that couples aryl or vinyl halides with boronic acids. nih.govnih.gov They have enabled the coupling of previously difficult substrates, including sterically hindered aryl chlorides and various heteroaryl systems, often at room temperature and with low catalyst loadings. nih.govsigmaaldrich.com

Furthermore, in C-N cross-coupling (Buchwald-Hartwig amination), these ligands facilitate the reaction between aryl halides and amines to form N-aryl products. nih.govacs.org The development of precatalysts based on N-substituted 2-aminobiphenyls has addressed issues like product contamination, as the N-substitution prevents the free -NH2 group from participating in side reactions. acs.org The versatility of the 2-aminobiphenyl scaffold is also demonstrated in its application to the synthesis of novel alkenyl- and alkynylnaphthoquinones through cross-coupling reactions. researchgate.net

Mechanistic Understanding of Ligand-Metal Coordination and Catalytic Activity

The efficacy of biphenyl-based phosphine ligands in transition metal catalysis is rooted in the specifics of their coordination to the metal center and the resulting influence on the catalytic cycle. The electronic properties of the phosphine ligand are crucial; coordination involves a σ-donation from the phosphorus lone pair to an empty metal orbital and a π-retrodonation from a filled metal d-orbital to an empty σ* orbital of the phosphorus-ligand bond. pnas.org Bulky, electron-rich dialkylbiaryl phosphines are strong σ-donors, which increases the electron density on the metal center, thereby promoting the oxidative addition step in cross-coupling reactions. nih.gov

The steric profile of the ligand is equally important. The bulk of biphenyl-based ligands like the Buchwald-type phosphines stabilizes the catalytically active monoligated L1Pd(0) species. nih.govnih.gov This is a key intermediate, as oxidative addition of aryl halides is often much faster with these L1Pd(0) species compared to more highly coordinated complexes. nih.gov The steric hindrance prevents the formation of less reactive bis-ligated species and catalyst decomposition. sigmaaldrich.com

In palladium-catalyzed cross-coupling, the generally accepted mechanism involves three main steps:

Oxidative Addition: The aryl halide adds to the Pd(0) complex to form an arylpalladium(II) halide intermediate. nih.gov

Transmetalation: The aryl group from the coupling partner (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center. nih.gov

Reductive Elimination: The two coupled fragments are eliminated from the palladium, forming the final product and regenerating the active Pd(0) catalyst. nih.govmdpi.com

The ligand's structure directly impacts the rate and efficiency of each of these steps. For instance, the flexible dihedral angle of the biphenyl backbone allows the ligand to adapt its conformation during the catalytic cycle to stabilize different intermediates. pnas.org The interaction between the ligand and the metal is not always static; "hemi-labile" ligands with weakly coordinating groups can temporarily dissociate to open up a coordination site for the substrate, further enhancing catalytic activity. lookchem.com

Theoretical and Computational Investigations on 2 Amino 3 Methylbiphenyl Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT, MP2)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to solve the Schrödinger equation, providing detailed information about electron distribution and molecular orbitals.

DFT, particularly with hybrid functionals like B3LYP, is widely used to analyze the electronic structure of organic molecules. nih.govresearchgate.net These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov For 2-Amino-3'-methylbiphenyl hydrochloride, the electron-donating amino group and the aromatic rings would significantly influence the distribution of these frontier orbitals.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the area around the nitrogen atom of the amino group is expected to be a region of negative potential, making it a likely site for electrophilic attack or hydrogen bonding.

Reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions. analis.com.myomicsonline.org

Table 1: Hypothetical Electronic Properties of 2-Amino-3'-methylbiphenyl calculated using DFT

ParameterCalculated ValueSignificance
HOMO Energy-5.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.6 eVIndicates chemical reactivity and stability. nih.gov
Dipole Moment2.5 DMeasures the polarity of the molecule.
Chemical Hardness (η)2.3 eVResistance to change in electron distribution.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are key to its function and interactions. Molecular modeling and molecular dynamics (MD) simulations are employed to explore these aspects.

A critical conformational feature of biphenyl (B1667301) compounds is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-substituents, the rings are typically not coplanar. For 2-Amino-3'-methylbiphenyl, the amino group on one ring and the methyl group on the other influence this torsion. A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step. This reveals the most stable conformations (energy minima) and the energy barriers to rotation.

MD simulations can provide a more dynamic picture of the molecule's behavior over time. scirp.org By simulating the motion of atoms in a solvent environment, MD can explore the accessible conformational space, revealing how the molecule flexes and changes shape at a given temperature. These simulations also provide detailed information about intermolecular interactions, such as hydrogen bonds between the ammonium (B1175870) group (in the hydrochloride salt) and solvent molecules or other ions. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular contacts in a crystal lattice, highlighting the most significant interactions that contribute to crystal packing. nih.govresearchgate.net

Table 2: Hypothetical Conformational Analysis of the Biphenyl Torsion Angle

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
0+5.0Eclipsed (high energy due to steric clash)
450.0Gauche (energy minimum, most stable)
90+2.5Perpendicular (energy barrier)
135+0.2Gauche-like (local minimum)
180+4.8Anti-eclipsed (high energy)

Prediction of Spectroscopic Signatures and Reaction Energetics

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting the UV-Visible absorption spectrum. researchgate.net The calculations can identify which molecular orbitals are involved in the main electronic excitations (e.g., π → π* transitions within the aromatic rings).

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net By analyzing the vibrational modes, each calculated peak can be assigned to specific bond stretches, bends, or torsions within the molecule. This helps in the structural confirmation of the compound. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a theoretical spectrum that can be compared directly with experimental results.

Beyond spectroscopy, quantum chemistry can be used to calculate the energetics of chemical reactions. For instance, the proton affinity of the amino group can be calculated to understand the thermodynamics of forming the hydrochloride salt. The energies of transition states and reaction products for potential metabolic pathways or synthetic modifications can also be determined, providing insights into reaction mechanisms and feasibility.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

SpectroscopyPredicted PeakHypothetical Experimental PeakAssignment
UV-Vis (λmax)285 nm290 nmπ → π* transition
IR (wavenumber)3450 cm⁻¹3445 cm⁻¹N-H stretch (asymmetric)
¹H NMR (chemical shift)7.25 ppm7.28 ppmAromatic C-H
¹³C NMR (chemical shift)145.2 ppm145.5 ppmC-NH₂

In Silico Approaches for Ligand Design and Virtual Screening

The structure of 2-Amino-3'-methylbiphenyl can serve as a fragment or scaffold in ligand-based and structure-based drug design. In silico techniques are essential in this process to efficiently design and evaluate new potential therapeutic agents.

In ligand design, the core structure can be systematically modified by adding different functional groups. The properties of these new virtual compounds, such as their binding affinity to a target protein, can then be predicted using computational methods. This allows for the rapid exploration of the structure-activity relationship (SAR) without the need for immediate synthesis.

Virtual screening is a powerful technique used to search large compound libraries for molecules that are likely to bind to a specific biological target. nih.gov If this compound is identified as a "hit" compound, its key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) can be abstracted into a pharmacophore model. nih.gov This model is then used as a 3D query to screen databases for other diverse molecules that share the same essential features. Alternatively, in structure-based virtual screening, the compound and its analogs can be docked into the 3D structure of a target protein's active site to predict their binding mode and affinity, helping to prioritize the most promising candidates for further testing. nih.govnih.gov

Future Research Directions and Emerging Applications

Development of Sustainable and Economical Synthetic Routes

The industrial viability of 2-Amino-3'-methylbiphenyl hydrochloride and its derivatives is intrinsically linked to the efficiency and environmental impact of its synthesis. Current research is focused on developing greener and more cost-effective methods for producing substituted biphenyls. Traditional methods for creating the biphenyl (B1667301) scaffold, such as the Ullmann reaction, often require harsh conditions and stoichiometric amounts of copper, leading to significant waste.

Modern approaches are increasingly favoring palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The advantages of this method include mild reaction conditions and compatibility with a wide range of functional groups. To enhance the sustainability of these processes, research is exploring the use of water as a solvent, which minimizes the reliance on volatile organic compounds. Furthermore, the development of water-soluble catalysts, such as fullerene-supported palladium chloride nanocatalysts, allows for reactions to be carried out at room temperature with high yields and facilitates catalyst recycling. The use of alternative energy sources like microwave irradiation is also being investigated to reduce reaction times and energy consumption.

Synthesis MethodKey FeaturesSustainability Aspect
Ullmann Reaction Copper-catalyzed coupling of aryl halides.High temperatures, stoichiometric copper, potential for waste.
Suzuki-Miyaura Coupling Palladium-catalyzed reaction of aryl halides with boronic acids.Mild conditions, functional group tolerance. nih.gov
Green Suzuki-Miyaura Uses water as a solvent and water-soluble catalysts.Reduced use of organic solvents, catalyst recyclability.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions.Reduced reaction times and energy consumption.

Exploration of Novel Catalytic Systems and Methodologies

The evolution of synthetic chemistry for biphenyl compounds is heavily reliant on advancements in catalysis. While palladium-based systems are the current standard for Suzuki-Miyaura and similar cross-coupling reactions, their high cost and scarcity are significant drawbacks. Consequently, a major thrust of current research is the exploration of more abundant and less expensive first-row transition metals as catalysts.

Nickel and cobalt catalysts are emerging as viable alternatives to palladium, offering strong catalytic activity and a reduced tendency for side reactions like homocoupling. Iron-based catalysts are also gaining attention as a potentially even more cost-effective and environmentally benign option. Beyond metal-based catalysts, researchers are investigating organic electrosynthesis as a metal-free method for constructing biaryl scaffolds from anilines and other precursors. This technique uses an electric current to drive the reaction, avoiding the need for metal catalysts and potentially toxic reagents.

Another area of innovation is the development of heterogeneous catalysts, where the catalyst is supported on a solid material. This approach simplifies the separation of the catalyst from the reaction mixture, allowing for easy recovery and reuse, which is both economically and environmentally advantageous. The design of novel ligands to enhance the activity and stability of these new catalytic systems is also a critical aspect of this research.

Integration with High-Throughput Experimentation and Automation in Synthesis

The discovery and optimization of new synthetic routes and novel derivatives of this compound can be significantly accelerated through the adoption of high-throughput experimentation (HTE) and automation. confex.com HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, dramatically reducing the time required for process development. combichemistry.com

Automated synthesis platforms, including robotic systems, can perform multi-step solution-phase syntheses with high precision and reproducibility. acs.org These systems can be programmed to carry out a sequence of reactions, purifications, and analyses, enabling the unattended synthesis of libraries of compounds for screening. For instance, polymer-assisted solution-phase synthesis (PASP) utilizes polymer-supported reagents and scavengers to simplify the purification process, making it highly amenable to automation. acs.org

The integration of HTE and automation not only speeds up the discovery of new reactions and molecules but also generates large datasets that can be analyzed using machine learning and artificial intelligence. This data-driven approach can help to identify trends and predict optimal reaction conditions, further accelerating the research and development cycle. The application of these technologies is expected to be instrumental in exploring the full potential of this compound and its derivatives.

Advanced Material Science Applications (e.g., Liquid Crystals, Organic Electronic Materials)

The rigid, conjugated structure of the biphenyl core in this compound makes it an attractive building block for advanced materials. The ability to introduce various functional groups onto this scaffold allows for the fine-tuning of its physical and electronic properties.

In the field of liquid crystals, the elongated shape of biphenyl derivatives is conducive to the formation of mesophases. By attaching appropriate functional groups, it is possible to design molecules that exhibit specific liquid crystalline behaviors, which are essential for applications in displays and optical switches. mdpi.com The presence of the amino group provides a convenient handle for further chemical modification to create more complex liquid crystal structures.

For organic electronic materials, the π-conjugated system of the biphenyl unit is capable of transporting charge carriers. researchgate.netedu.krd This property is fundamental for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). youtube.com The amino and methyl groups on the biphenyl rings can be used to modulate the electronic properties, such as the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which in turn affects the charge injection and transport characteristics of the material. lbl.govnih.gov Future research will likely focus on synthesizing a variety of derivatives of this compound to explore their potential in these high-tech applications.

Application AreaRelevant Properties of Biphenyl CorePotential Role of this compound
Liquid Crystals Rigid, elongated molecular shape. mdpi.comA core scaffold for designing new liquid crystal molecules.
Organic Electronics π-conjugated system for charge transport. researchgate.netA building block for organic semiconductors. edu.krd

Deepening Pharmacological Insights and Target Identification Beyond Intermediate Utility

The biphenyl moiety is a well-established pharmacophore found in a wide range of biologically active compounds, exhibiting activities such as anti-inflammatory, analgesic, and anticancer effects. nih.govresearchgate.net While this compound is primarily used as an intermediate, its structural features suggest that its derivatives could possess inherent pharmacological properties.

Future research should aim to explore the biological activities of novel compounds derived from this scaffold. For example, functionalized amino acids and α-aminoamides containing biphenyl groups have shown significant anticonvulsant activities. nih.gov Similarly, quinazolinone derivatives, which can be synthesized from precursors related to this compound, have demonstrated analgesic and anti-inflammatory properties. nih.gov

A systematic approach to synthesizing a library of derivatives and screening them against various biological targets could uncover new therapeutic applications. This would involve computational modeling to predict potential interactions with biological macromolecules, followed by in vitro and in vivo testing to validate these predictions. Identifying the specific cellular targets and mechanisms of action of these new compounds will be crucial for their development as potential drug candidates. This line of inquiry could transform this compound from a simple building block into a valuable lead structure in drug discovery.

New Methodologies for Derivatization and Functionalization

Unlocking the full potential of this compound in various applications hinges on the development of versatile and efficient methods for its derivatization and functionalization. The molecule offers several sites for chemical modification, including the amino group and the C-H bonds on the two aromatic rings.

The primary amino group is a key functional handle that can be readily modified through a variety of reactions. mdpi.com Acylation, the addition of an acyl group, can be used to introduce a wide range of substituents, altering the electronic and steric properties of the molecule. iu.edu Alkylation, the addition of an alkyl group, can also be employed to create secondary or tertiary amines with different characteristics. gcms.cz These modifications are crucial for tuning the properties of the molecule for specific applications in materials science and medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.